Cas no 2137601-82-0 (4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)-)

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)-, is a specialized sulfonyl chloride derivative featuring a substituted triazole core. This compound is valued for its reactive sulfonyl chloride group, which facilitates efficient derivatization in synthetic chemistry applications, particularly in the preparation of sulfonamides and other sulfur-containing intermediates. The presence of the butyl and isopropyl substituents enhances its lipophilicity, making it suitable for modifying compounds requiring tailored solubility or steric properties. Its well-defined structure ensures consistent reactivity, supporting precise functionalization in pharmaceutical and agrochemical research. The compound is typically handled under controlled conditions due to its moisture sensitivity, ensuring optimal performance in synthetic workflows.
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- structure
2137601-82-0 structure
Product name:4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)-
CAS No:2137601-82-0
MF:C9H16ClN3O2S
MW:265.760239601135
CID:5298127

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)-
    • Inchi: 1S/C9H16ClN3O2S/c1-4-5-6-13-8(7(2)3)11-12-9(13)16(10,14)15/h7H,4-6H2,1-3H3
    • InChI Key: PLIYCFOUGYRUPC-UHFFFAOYSA-N
    • SMILES: N1=C(C(C)C)N(CCCC)C(S(Cl)(=O)=O)=N1

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-782694-0.05g
4-butyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
2137601-82-0 95%
0.05g
$624.0 2024-05-22
Enamine
EN300-782694-0.25g
4-butyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
2137601-82-0 95%
0.25g
$683.0 2024-05-22
Enamine
EN300-782694-1.0g
4-butyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
2137601-82-0 95%
1.0g
$743.0 2024-05-22
Enamine
EN300-782694-5.0g
4-butyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
2137601-82-0 95%
5.0g
$2152.0 2024-05-22
Enamine
EN300-782694-2.5g
4-butyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
2137601-82-0 95%
2.5g
$1454.0 2024-05-22
Enamine
EN300-782694-0.1g
4-butyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
2137601-82-0 95%
0.1g
$653.0 2024-05-22
Enamine
EN300-782694-10.0g
4-butyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
2137601-82-0 95%
10.0g
$3191.0 2024-05-22
Enamine
EN300-782694-0.5g
4-butyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
2137601-82-0 95%
0.5g
$713.0 2024-05-22

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- Related Literature

Additional information on 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)-

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- (CAS No. 2137601-82-0): A Comprehensive Overview in Modern Chemical Biology

The compound 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)-, identified by its CAS number 2137601-82-0, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecule's intricate framework, featuring a triazole ring interposed with a sulfonyl chloride functional group and substituted with butyl and isopropyl groups, makes it a versatile candidate for further exploration.

In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of triazole derivatives for their broad-spectrum biological activities. The triazole core is particularly esteemed for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The introduction of a sulfonyl chloride moiety enhances the compound's reactivity, allowing for further functionalization and the development of novel derivatives with tailored properties. This dual functionality positions 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- as a promising scaffold for designing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential in the development of antimicrobial agents. The triazole ring is well-documented for its efficacy against a variety of microbial pathogens, including bacteria and fungi. Furthermore, the sulfonyl chloride group can be exploited to develop prodrugs or to enhance the compound's bioavailability. Recent studies have highlighted the importance of sulfonamide derivatives in combating resistant strains of pathogens, making 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- an attractive candidate for further investigation.

The structural features of this compound also make it suitable for applications in anticancer research. The triazole ring can interact with biological targets such as kinases and other enzymes involved in cancer cell proliferation. Additionally, the sulfonyl chloride group can be used to link the compound to other bioactive molecules or to modify its solubility properties. Preliminary studies have suggested that derivatives of this compound may exhibit potent antitumor activity by inhibiting key pathways involved in cancer growth and metastasis.

Another area where this compound shows promise is in the field of inflammatory diseases. The ability of triazole derivatives to modulate inflammatory responses has been well-established. By targeting inflammatory pathways such as COX and LOX enzymes, this compound could offer a novel approach to treating conditions like rheumatoid arthritis and inflammatory bowel disease. The presence of the sulfonyl chloride group also allows for further derivatization to enhance specificity and reduce side effects.

The synthesis and characterization of 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- represent a significant achievement in synthetic organic chemistry. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure of the final product. These methodologies are crucial for ensuring that the compound meets the stringent standards required for pharmaceutical applications.

In conclusion, 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-butyl-5-(1-methylethyl)- (CAS No. 2137601-82-0) is a multifaceted compound with significant potential in various areas of chemical biology and drug development. Its unique structural features make it an excellent candidate for designing novel therapeutics targeting infections, cancer, and inflammatory diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of modern medicine.

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